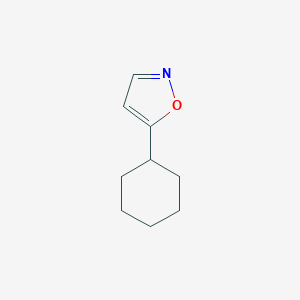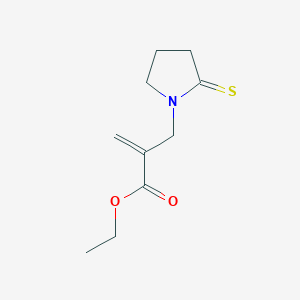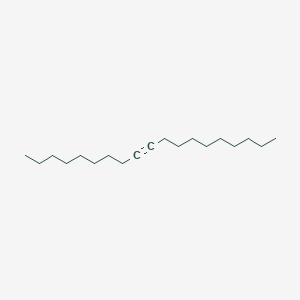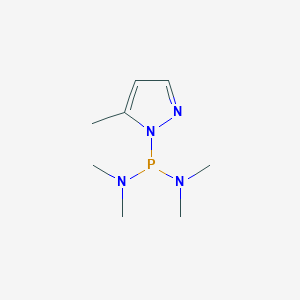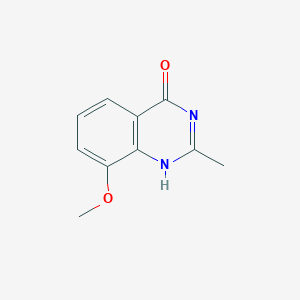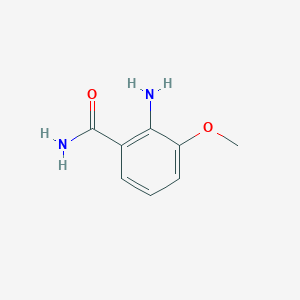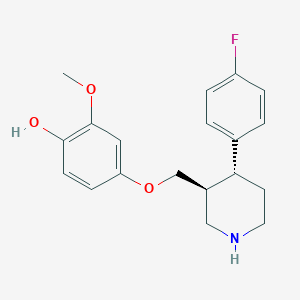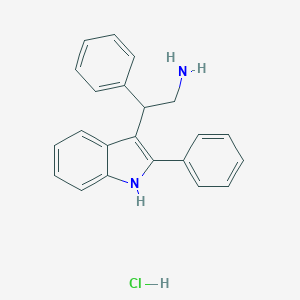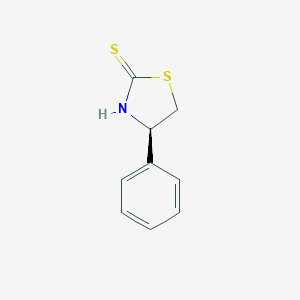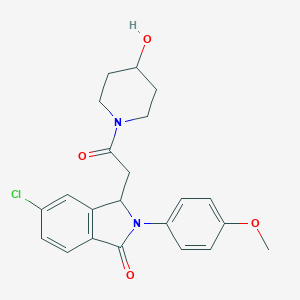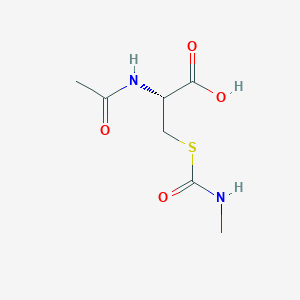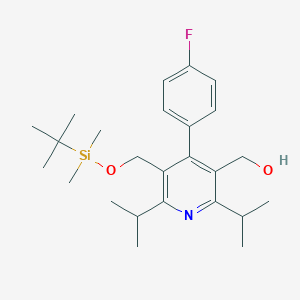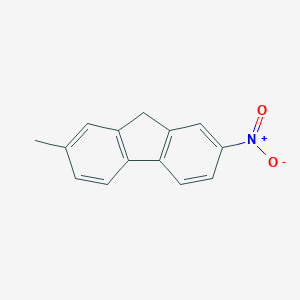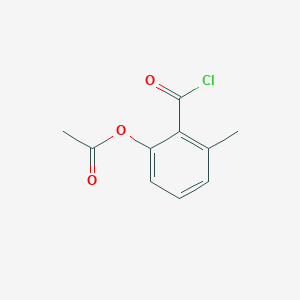
2-(Chlorocarbonyl)-3-methylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorocarbonyl)-3-methylphenyl acetate, also known as CMAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate is not fully understood. However, studies have shown that it may act by inhibiting enzymes involved in various biological processes such as DNA synthesis and cell division.
Effets Biochimiques Et Physiologiques
2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(Chlorocarbonyl)-3-methylphenyl acetate can inhibit the growth of various cancer cell lines and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. However, the exact mechanisms by which 2-(Chlorocarbonyl)-3-methylphenyl acetate exerts its effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Chlorocarbonyl)-3-methylphenyl acetate in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in various fields make it a versatile compound for research. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Chlorocarbonyl)-3-methylphenyl acetate. One area of interest is the development of more efficient synthesis methods for 2-(Chlorocarbonyl)-3-methylphenyl acetate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields. Finally, the development of 2-(Chlorocarbonyl)-3-methylphenyl acetate-based drugs and materials may also be an area of future research.
Conclusion
In conclusion, 2-(Chlorocarbonyl)-3-methylphenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential applications, and various biochemical and physiological effects make it a versatile compound for research. Further studies are needed to fully understand the mechanism of action of 2-(Chlorocarbonyl)-3-methylphenyl acetate and its potential applications in various fields.
Méthodes De Synthèse
2-(Chlorocarbonyl)-3-methylphenyl acetate can be synthesized through the reaction of 2-chloro-3-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-(Chlorocarbonyl)-3-methylphenyl acetate as a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-(Chlorocarbonyl)-3-methylphenyl acetate has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been shown to exhibit antimicrobial and anticancer activities. In agrochemicals, it has been studied as a potential herbicide and insecticide. In materials science, 2-(Chlorocarbonyl)-3-methylphenyl acetate has been used as a precursor for the synthesis of various compounds such as metal-organic frameworks and polymers.
Propriétés
Numéro CAS |
109987-15-7 |
|---|---|
Nom du produit |
2-(Chlorocarbonyl)-3-methylphenyl acetate |
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(2-carbonochloridoyl-3-methylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO3/c1-6-4-3-5-8(14-7(2)12)9(6)10(11)13/h3-5H,1-2H3 |
Clé InChI |
NJXKUNMWJPTXBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
SMILES canonique |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)Cl |
Synonymes |
Benzoyl chloride, 2-(acetyloxy)-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



